nbqx

Catalog No.
S536817
CAS No.
118876-58-7
M.F
C12H8N4O6S
M. Wt
336.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nbqx

CAS Number

118876-58-7

Product Name

nbqx

IUPAC Name

6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

Molecular Formula

C12H8N4O6S

Molecular Weight

336.28 g/mol

InChI

InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22)

InChI Key

UQNAFPHGVPVTAL-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3

Solubility

Soluble in DMSO, not in water

Synonyms

2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline, 2,3-dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline, 6-nitro-7-sulfamoylbenzo(f)quinoxaline-2,3-dione, FG 9202, FG-9202, NBQX

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3

Isomeric SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)O)O

Description

The exact mass of the compound 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline is 336.0165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective Glutamate Receptor Antagonist

NBQX acts as a selective antagonist for a specific subtype of glutamate receptors, the quisqualate receptors []. These receptors play a crucial role in excitatory neurotransmission in the brain. NBQX inhibits the binding of glutamate, the major excitatory neurotransmitter, to quisqualate receptors, thereby modulating neuronal activity [].

This selectivity is important because it allows researchers to investigate the specific role of quisqualate receptors without affecting other glutamate receptor subtypes like the N-methyl-D-aspartate (NMDA) receptors [].

NBQX, chemically known as 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide, is a selective and competitive antagonist of the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate receptors in the central nervous system. Its effectiveness is characterized by an IC50 value of approximately 0.15 μM for AMPA receptors and 4.8 μM for kainate receptors, indicating its high potency in blocking these receptors . NBQX is known for its neuroprotective properties and has been extensively studied for its role in various neurological conditions.

NBQX acts as a competitive antagonist at the quisqualate binding site of the AMPA/kainate subtype of glutamate receptors []. By binding to the receptor, NBQX prevents the natural neurotransmitter, glutamate, from activating the receptor, thereby inhibiting the excitatory signal transmission. This mechanism makes NBQX a valuable tool for studying the role of quisqualate receptors in various neurological processes [].

Starting from simpler organic compounds. The process typically includes:

  • Formation of the quinoxaline core: This involves cyclization reactions that create the fused ring structure characteristic of quinoxalines.
  • Introduction of functional groups: Nitro and sulfonamide groups are added through electrophilic substitution reactions.
  • Purification: The final compound is purified using techniques such as crystallization or chromatography to achieve a purity level of ≥98% .

NBQX exhibits several biological activities:

  • Neuroprotective: It protects neurons from excitotoxicity caused by excessive glutamate release.
  • Anticonvulsant: NBQX has demonstrated anticonvulsant effects in various animal models of epilepsy .
  • Antinociceptive: It shows promise in reducing pain responses in experimental models .

Studies have indicated that while NBQX is effective as an anticonvulsant, it may paradoxically increase seizure susceptibility under certain conditions, highlighting the complexity of its pharmacological profile .

NBQX is primarily used in research settings to study glutamatergic signaling and its implications in various neurological disorders. Its applications include:

  • Research on epilepsy: Investigating mechanisms of seizure activity and potential therapeutic interventions.
  • Neuroprotection studies: Understanding the role of excitatory neurotransmission in neurodegenerative diseases.
  • Pain research: Exploring its antinociceptive properties for potential pain management therapies .

Interaction studies involving NBQX have focused on its effects when combined with other pharmacological agents. For instance:

  • With gabapentin: Studies have shown that NBQX can enhance the antinociceptive effects of gabapentin in pain models .
  • Seizure models: In certain viral-induced seizure models, NBQX treatment resulted in increased seizure frequency and severity, contrasting with its expected anticonvulsant role .

These interactions underscore the importance of context when evaluating the therapeutic potential of NBQX.

Several compounds exhibit similar pharmacological profiles to NBQX. Here are some notable examples:

NBQX's unique combination of selectivity and potency makes it a valuable tool for studying glutamatergic signaling pathways and their roles in neurological disorders. Its ability to selectively target both AMPA and kainate receptors distinguishes it from other compounds that may only target one subtype or exhibit non-selective activity.

Quinoxalinedione compounds represent a significant class of heterocyclic molecules characterized by a bicyclic core structure formed by the fusion of benzene and pyrazine rings [1]. The general quinoxalinedione framework consists of a quinoxaline nucleus with carbonyl groups at the 2 and 3 positions, creating a distinctive diketone functionality that is essential for biological activity [2] [3].

The basic quinoxalinedione structure serves as a parent scaffold for numerous pharmacologically active derivatives, with the core molecular formula C8H4N2O2 and molecular weight of 160.13 grams per mole [2]. This framework exists predominantly in the diamide tautomeric form in both solution and solid state, though some chemical reactions indicate participation of the diol tautomer [1]. The compound appears as a colorless solid that demonstrates solubility in polar organic solvents [1].

NBQX occupies a unique position within this family as a highly substituted benzo-fused quinoxalinedione derivative [4] [5]. The full chemical name of NBQX is 6-nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide, with the molecular formula C12H8N4O6S and molecular weight of 336.28 grams per mole [4] [5]. This compound represents a significant structural advancement from the simple quinoxalinedione core through the incorporation of a benzo[f] ring fusion and specific functional group substitutions.

The quinoxalinedione family encompasses various structural classes that have been developed as antagonists of ionotropic glutamate receptors [1]. These include simple quinoxalinediones, benzo-fused derivatives like NBQX, and tricyclic variants with enhanced receptor selectivity profiles [6] [7]. The structural diversity within this family allows for fine-tuning of pharmacological properties, including receptor selectivity, binding affinity, and physicochemical characteristics such as water solubility [8] [9].

Comparative Analysis with Related Compounds (CNQX, DNQX)

The three major quinoxalinedione antagonists - NBQX, CNQX, and DNQX - demonstrate distinct structural features that directly influence their pharmacological profiles [10] [11] [12]. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) possesses a simpler quinoxaline core structure with a cyano group at position 6 and a nitro group at position 7, resulting in the molecular formula C9H4N4O4 and molecular weight of 232.15 grams per mole [13] [14]. DNQX (6,7-dinitroquinoxaline-2,3-dione) features dual nitro substitutions at positions 6 and 7 on the basic quinoxaline framework, with molecular formula C8H4N4O6 and molecular weight of 252.14 grams per mole [15] [16].

The structural complexity increases significantly from DNQX to CNQX to NBQX, with corresponding improvements in receptor selectivity and binding affinity [17]. NBQX demonstrates the highest selectivity for AMPA receptors over NMDA receptors, with a selectivity ratio exceeding 5000-fold [18] [12]. This exceptional selectivity contrasts sharply with CNQX, which shows considerable activity at the glycine modulatory site of NMDA receptors with a Ki value of 96 μM [13] [14]. DNQX exhibits intermediate selectivity properties, primarily targeting AMPA and kainate receptors with limited NMDA receptor interaction [15] [19].

Binding affinity studies reveal NBQX as the most potent compound with a Kd value of 47 nanomolar for AMPA receptors [5] [20]. CNQX demonstrates Ki values of 2.5 μM for kainate receptors and 3.5 μM for quisqualate responses [13], while DNQX shows an EC50 value of 8 μM in functional assays [21]. The superior potency of NBQX correlates with its more complex structural features, particularly the benzo[f] ring fusion and sulfonamide substitution [22] [23].

The competitive binding characteristics also differ among these compounds [13] [19]. Both CNQX and DNQX function as competitive antagonists at AMPA and kainate receptors, directly competing with glutamate at the orthosteric binding site [13] [14]. However, CNQX additionally exhibits noncompetitive antagonism at NMDA receptors [13], suggesting interaction with allosteric sites. NBQX maintains purely competitive antagonism at AMPA receptors with minimal off-target effects [5] [20].

Structure-Activity Relationship Studies

Extensive structure-activity relationship investigations have established fundamental principles governing the interaction between quinoxalinedione structural features and receptor binding properties [10] [23] [9]. The core quinoxalinedione framework represents an essential pharmacophore, functioning as an alpha-amino acid bioisoster that mimics glutamate binding characteristics [10] [24]. This structural mimicry enables competitive antagonism at the glutamate binding site while preventing receptor activation [14] [25].

The nitro group at position 6 of the quinoxalinedione ring emerges as a critical determinant of AMPA receptor affinity [23] [9]. Structure-activity studies demonstrate that this electron-withdrawing substituent significantly enhances binding potency compared to unsubstituted analogs [26] [9]. The nitro group contributes to the optimal electronic environment required for high-affinity receptor interaction and appears essential for achieving nanomolar binding constants [5] [14].

The sulfonamide functionality at position 7 in NBQX provides exceptional selectivity enhancement over related quinoxalinediones [5] [23]. This polar substituent contributes to the discrimination between AMPA and NMDA receptor binding sites [11] [17]. Comparative studies with analogs lacking the sulfonamide group confirm its role in achieving the remarkable selectivity profile that distinguishes NBQX from earlier quinoxalinedione antagonists [12].

The benzo[f] ring fusion present in NBQX represents a significant structural modification that enhances both binding affinity and selectivity [22] [23]. This tricyclic architecture provides additional hydrophobic interactions with the receptor binding pocket while maintaining the essential hydrogen bonding capabilities of the quinoxalinedione core [27] [28]. The extended aromatic system also contributes to improved binding kinetics and longer receptor residence times compared to simple quinoxaline derivatives [29].

Tautomeric considerations play a crucial role in receptor binding, with recent studies revealing that quinoxalinedione deprotonation significantly affects binding affinity [14]. The monoanionic form demonstrates over 100-fold higher affinity compared to the neutral tautomer [14]. This pH-dependent binding behavior suggests that electrostatic interactions with conserved arginine residues in the receptor binding site are critical for high-affinity binding [14] [27].

Key Structural Determinants for Receptor Interactions

The molecular recognition between NBQX and AMPA receptor binding sites involves multiple complementary structural elements that work synergistically to achieve high-affinity selective binding [29] [9] [28]. The primary recognition motif centers on the quinoxalinedione core, which presents hydrogen bond donor and acceptor capabilities that mirror the zwitterionic character of glutamate [14] [30]. The carbonyl groups at positions 2 and 3 serve as essential hydrogen bond acceptors, interacting with conserved amino acid residues in the receptor binding cleft [28] [7].

The spatial arrangement of functional groups proves critical for optimal receptor recognition [29] [9]. The nitro group at position 6 extends into a hydrophobic subpocket of the binding site, forming favorable van der Waals interactions while its electron-withdrawing character modulates the electronic distribution across the quinoxalinedione ring system [9] [31]. This electronic modulation enhances the hydrogen bonding potential of the adjacent carbonyl groups, strengthening the overall binding interaction [14] [28].

The sulfonamide moiety at position 7 provides both steric and electronic contributions to receptor selectivity [5] [9]. The sulfonamide group engages in specific hydrogen bonding interactions that are accommodated by the AMPA receptor binding site but not by NMDA receptor sites [11] [31]. This differential recognition accounts for the exceptional selectivity profile of NBQX over other ionotropic glutamate receptor subtypes [17] [32].

The extended benzo[f] ring system creates additional binding surface area that enhances receptor affinity through hydrophobic interactions [22] [29]. Structural studies suggest that this fused ring system occupies a distinct subpocket within the AMPA receptor ligand binding domain, contributing to both the increased binding affinity and the improved selectivity over kainate receptors [25] [29]. The rigid planar geometry imposed by the tricyclic framework ensures optimal positioning of all functional groups for maximum complementarity with the receptor binding site [28] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

336.01645516 g/mol

Monoisotopic Mass

336.01645516 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8LZ6Q43V2S

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Anxiety Agents

Pictograms

Irritant

Irritant

Other CAS

118876-58-7

Wikipedia

NBQX

Dates

Last modified: 08-15-2023
1: Twele F, Bankstahl M, Klein S, Römermann K, Löscher W. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. Neuropharmacology. 2015 Aug;95:234-42. doi: 10.1016/j.neuropharm.2015.03.014. Epub 2015 Mar 31. PubMed PMID: 25839899.
2: Lippman-Bell JJ, Rakhade SN, Klein PM, Obeid M, Jackson MC, Joseph A, Jensen FE. AMPA receptor antagonist NBQX attenuates later-life epileptic seizures and autistic-like social deficits following neonatal seizures. Epilepsia. 2013 Nov;54(11):1922-32. doi: 10.1111/epi.12378. Epub 2013 Oct 1. PubMed PMID: 24117347; PubMed Central PMCID: PMC4262152.
3: Potschka H, Pekcec A, Weinhold B, Gerardy-Schahn R. Deficiency of neural cell adhesion molecule or its polysialylation modulates pharmacological effects of the AMPA receptor antagonist NBQX. Neuroscience. 2008 Apr 9;152(4):1093-8. doi: 10.1016/j.neuroscience.2007.09.027. Epub 2007 Sep 20. PubMed PMID: 18329813.
4: Zbarska S, Bloedel JR, Bracha V. Cerebellar dysfunction explains the extinction-like abolition of conditioned eyeblinks after NBQX injections in the inferior olive. J Neurosci. 2008 Jan 2;28(1):10-20. doi: 10.1523/JNEUROSCI.3403-07.2008. PubMed PMID: 18171918.
5: Lojková D, Zivanović D, Mares P. Different effects of nonNMDA and NMDA receptor antagonists (NBQX and dizocilpine) on cortical epileptic afterdischarges in rats. Brain Res. 2006 Dec 8;1124(1):167-75. Epub 2006 Oct 27. PubMed PMID: 17070784.
6: Kong LL, Yu LC. It is AMPA receptor, not kainate receptor, that contributes to the NBQX-induced antinociception in the spinal cord of rats. Brain Res. 2006 Jul 19;1100(1):73-7. Epub 2006 Jun 13. PubMed PMID: 16777075.
7: Yoon MH, Bae HB, Choi JI, Jeong SW, Chung SS, Yoo KY, Jeong CY, Kim SJ, Chung ST, Kim CM, An TH. Evaluation of interaction between intrathecal adenosine and MK801 or NBQX in a rat formalin pain model. Pharmacology. 2005 Nov;75(3):157-64. Epub 2005 Sep 15. PubMed PMID: 16166819.
8: Yoon MH, Bae HB, Choi JI. Antinociceptive interactions between intrathecal gabapentin and MK801 or NBQX in rat formalin test. J Korean Med Sci. 2005 Apr;20(2):307-12. PubMed PMID: 15832006; PubMed Central PMCID: PMC2808611.
9: Zahn PK, Pogatzki-Zahn EM, Brennan TJ. Spinal administration of MK-801 and NBQX demonstrates NMDA-independent dorsal horn sensitization in incisional pain. Pain. 2005 Apr;114(3):499-510. PubMed PMID: 15777875.
10: Koh S, Tibayan FD, Simpson JN, Jensen FE. NBQX or topiramate treatment after perinatal hypoxia-induced seizures prevents later increases in seizure-induced neuronal injury. Epilepsia. 2004 Jun;45(6):569-75. PubMed PMID: 15144420.
11: Van Damme P, Leyssen M, Callewaert G, Robberecht W, Van Den Bosch L. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis. Neurosci Lett. 2003 Jun 5;343(2):81-4. PubMed PMID: 12759169.
12: Goda M, Isono M, Fujiki M, Kobayashi H. Both MK801 and NBQX reduce the neuronal damage after impact-acceleration brain injury. J Neurotrauma. 2002 Nov;19(11):1445-56. PubMed PMID: 12490009.
13: Mu X, Azbill RD, Springer JE. NBQX treatment improves mitochondrial function and reduces oxidative events after spinal cord injury. J Neurotrauma. 2002 Aug;19(8):917-27. PubMed PMID: 12225652.
14: Pitsikas N, Rigamonti AE, Cella SG, Muller EE. The non-NMDA receptor antagonist NBQX does not affect rats performance in the object recognition task. Pharmacol Res. 2002 Jan;45(1):43-6. PubMed PMID: 11820860.
15: Jakobsen B, Zimmer J. Chronic exposure of kainate and NBQX changes AMPA toxicity in hippocampal slice cultures. Neuroreport. 2001 Nov 16;12(16):3593-7. PubMed PMID: 11733718.
16: Zheng H, Patterson C, Berthoud HR. Behavioral analysis of anorexia produced by hindbrain injections of AMPA receptor antagonist NBQX in rats. Am J Physiol Regul Integr Comp Physiol. 2002 Jan;282(1):R147-55. PubMed PMID: 11742833.
17: Emch GS, Hermann GE, Rogers RC. TNF-alpha-induced c-Fos generation in the nucleus of the solitary tract is blocked by NBQX and MK-801. Am J Physiol Regul Integr Comp Physiol. 2001 Nov;281(5):R1394-400. PubMed PMID: 11641108.
18: Pitsikas N, Brambilla A, Besozzi C, Bonali P, Fodritto F, Grippa N, Scandroglio A, Borsini F. Effects of cerestat and NBQX on functional and morphological outcomes in rat focal cerebral ischemia. Pharmacol Biochem Behav. 2001 Mar;68(3):443-7. PubMed PMID: 11325397.
19: Kapus G, Székely JI, Durand J, Ruiz A, Tarnawa I. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations. Brain Res Bull. 2000 Aug;52(6):511-7. PubMed PMID: 10974490.
20: Görgülü A, Kiriş T, Unal F, Turkoğlu U, Küçük M, Cobanoğlu S. Superoxide dismutase activity and the effects of NBQX and CPP on lipid peroxidation in experimental spinal cord injury. Res Exp Med (Berl). 2000 Apr;199(5):285-93. PubMed PMID: 10815757.

Explore Compound Types